
7-(aminooxy)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(aminooxy)-4-methyl-2H-chromen-2-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features an aminooxy group attached to the chromenone core, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminooxy)-4-methyl-2H-chromen-2-one typically involves the introduction of the aminooxy group into the chromenone structure. One common method is the reaction of 4-methyl-2H-chromen-2-one with hydroxylamine derivatives under specific conditions. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .
化学反応の分析
Types of Reactions
7-(aminooxy)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted chromenones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-(aminooxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-(aminooxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, which is crucial for its biological activity. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-methyl-2H-chromen-2-one: Lacks the aminooxy group, resulting in different reactivity and biological activity.
7-(hydroxy)-4-methyl-2H-chromen-2-one: Contains a hydroxy group instead of an aminooxy group, leading to different chemical properties.
7-(amino)-4-methyl-2H-chromen-2-one: Features an amino group, which affects its reactivity and biological interactions
Uniqueness
The presence of the aminooxy group in 7-(aminooxy)-4-methyl-2H-chromen-2-one makes it unique compared to other chromenone derivatives. This group imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
7-aminooxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,11H2,1H3 |
InChIキー |
MMERWKDVMNVJKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)

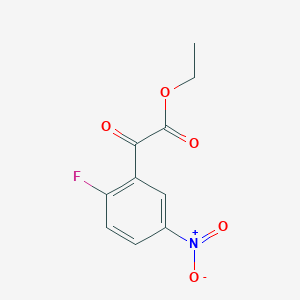
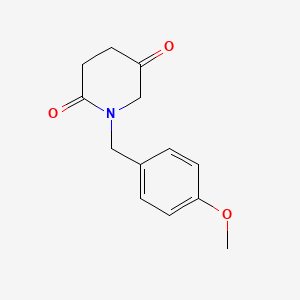
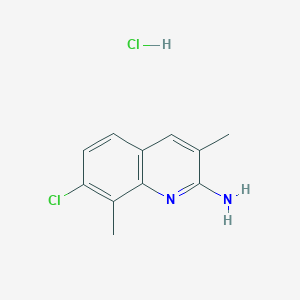
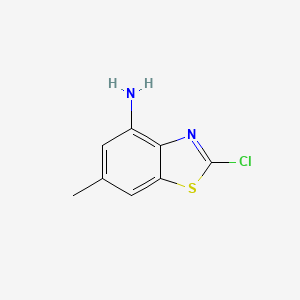

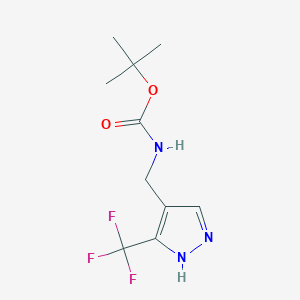
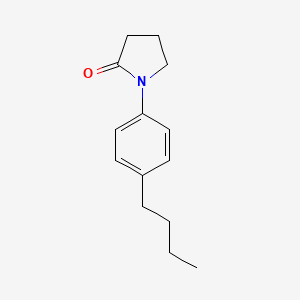

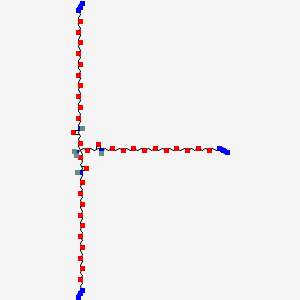
![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)


